3-アミノ-4-ニトロベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

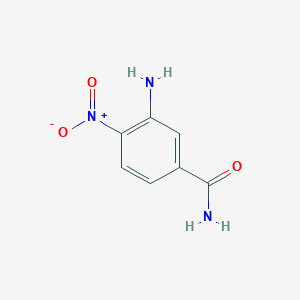

3-Amino-4-nitrobenzamide is an organic compound with the molecular formula C7H7N3O3 It is a derivative of benzamide, characterized by the presence of an amino group at the third position and a nitro group at the fourth position on the benzene ring

科学的研究の応用

3-Amino-4-nitrobenzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound is studied for its potential as an inhibitor of enzymes involved in DNA repair, such as poly ADP ribose polymerase (PARP).

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit PARP, which is crucial for cancer cell survival.

Industry: It is used in the production of pigments and as a precursor for the synthesis of other industrial chemicals.

作用機序

Target of Action

It’s worth noting that drugs generally exert their effects by binding to a receptor, which is a cellular component . The interaction between the drug and its receptor produces a cellular action .

Mode of Action

The drug molecules require affinity to bind to a receptor and intrinsic activity to activate them and cause downstream signaling .

Biochemical Pathways

It’s important to note that the impact of a drug on biochemical pathways often involves a series of complex interactions and downstream effects .

Pharmacokinetics

These properties significantly impact the bioavailability of a drug .

Result of Action

It’s worth noting that the effects of a drug at the molecular and cellular level are often complex and multifaceted .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect how a drug interacts with its target and exerts its effects . .

生化学分析

Biochemical Properties

3-Amino-4-nitrobenzamide can interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that a similar compound, 3-Aminobenzamide, is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . The structure of 3-Aminobenzamide is similar to that of NAD+, so it binds to PARP and prevents it from using up NAD+ . It is possible that 3-Amino-4-nitrobenzamide may have similar interactions due to its structural similarity.

Cellular Effects

Based on its structural similarity to 3-Aminobenzamide, it could potentially influence cell function by interacting with key enzymes like PARP . This could impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to 3-Aminobenzamide .

Metabolic Pathways

Given its structural similarity to 3-Aminobenzamide, it could potentially be involved in similar pathways .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-nitrobenzamide typically involves the nitration of 3-aminobenzamide. The process begins with the preparation of 3-aminobenzamide through the reduction of 3-nitrobenzamide by catalytic hydrogenation . The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the fourth position of the benzene ring.

Industrial Production Methods: In industrial settings, the production of 3-Amino-4-nitrobenzamide can be optimized by employing continuous flow reactors and advanced catalytic systems to enhance yield and reduce reaction times. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

化学反応の分析

Types of Reactions: 3-Amino-4-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Condensation: The compound can undergo condensation reactions with carboxylic acids to form amide bonds.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Halogenated compounds and bases such as sodium hydroxide.

Condensation: Carboxylic acids and dehydrating agents like thionyl chloride.

Major Products:

Reduction: 3,4-Diaminobenzamide.

Substitution: Various substituted benzamides depending on the substituent introduced.

Condensation: Benzamide derivatives with different functional groups.

類似化合物との比較

3-Aminobenzamide: Similar to 3-Amino-4-nitrobenzamide but lacks the nitro group.

4-Amino-3-nitrobenzamide: Another isomer with the amino and nitro groups reversed. It exhibits similar chemical properties but may have different biological activities.

Uniqueness: 3-Amino-4-nitrobenzamide is unique due to the specific positioning of the amino and nitro groups, which influences its reactivity and biological activity. The presence of both functional groups allows it to participate in a wider range of chemical reactions and enhances its potential as a multifunctional compound in scientific research.

生物活性

3-Amino-4-nitrobenzamide (C7H7N3O3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 3-amino-4-nitrobenzamide, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

3-Amino-4-nitrobenzamide is synthesized through various methods, typically involving the nitration of an amino-substituted benzamide. The structural formula can be represented as follows:

The compound features an amino group (-NH2) and a nitro group (-NO2) attached to the benzene ring, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of 4-nitrobenzamide, including 3-amino-4-nitrobenzamide, exhibit notable antimicrobial properties. A study evaluated various nitrobenzamide derivatives for their antimicrobial efficacy against different bacterial strains. The results showed that certain derivatives had significant antibacterial activity, suggesting that 3-amino-4-nitrobenzamide could be a promising candidate for developing new antimicrobial agents .

| Compound | Activity | Reference |

|---|---|---|

| 3-Amino-4-nitrobenzamide | Moderate antimicrobial activity | |

| 4-Nitro-substituted triazenes | High cytotoxicity against tumor cells |

Cytotoxicity and Anticancer Activity

The cytotoxic potential of 3-amino-4-nitrobenzamide has been explored in various cancer cell lines. A study highlighted that nitro-substituted compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum stress. Specifically, compounds related to 3-amino-4-nitrobenzamide demonstrated higher cytotoxicity against malignant cells compared to normal cells, indicating a selective action that could be exploited in cancer therapy .

The mechanisms underlying the biological activities of 3-amino-4-nitrobenzamide are multifaceted:

- DNA Interaction : Some studies suggest that nitrobenzamide derivatives may interact with DNA, although specific binding modes (e.g., minor groove binding) were not observed for all derivatives. Instead, the induction of oxidative stress appears to be a key mechanism leading to cell death .

- Reactive Oxygen Species (ROS) Generation : The compound's ability to generate ROS contributes significantly to its cytotoxic effects. This process can lead to cellular damage and apoptosis in cancer cells .

- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit DNA methyltransferases (DNMTs), which are crucial for regulating gene expression in cancer cells. This inhibition can reactivate silenced tumor suppressor genes, providing a therapeutic avenue for cancer treatment .

Case Studies

Several case studies have documented the effects of 3-amino-4-nitrobenzamide in vitro:

- Anticancer Efficacy : In one study, the compound was tested against leukemia KG-1 cells, showing significant cytotoxicity with an EC50 value comparable to established anticancer agents .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of 3-amino-4-nitrobenzamide against various pathogens, demonstrating its potential as a broad-spectrum antimicrobial agent .

特性

IUPAC Name |

3-amino-4-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c8-5-3-4(7(9)11)1-2-6(5)10(12)13/h1-3H,8H2,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPAFEMXGAOTSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。